molecular formula C15H19NO B1289772 2-Benzyl-2-azaspiro[3.5]nonan-7-one CAS No. 203661-65-8

2-Benzyl-2-azaspiro[3.5]nonan-7-one

Cat. No. B1289772
CAS RN: 203661-65-8
M. Wt: 229.32 g/mol
InChI Key: KUMXHNZWUYDLSK-UHFFFAOYSA-N
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Description

The compound 2-Benzyl-2-azaspiro[3.5]nonan-7-one is a spirocyclic compound, which is a type of bicyclic organic compound that includes a spiro connection of two rings. The spiro connection involves a quaternary carbon atom that is a member of both rings. The compound mentioned is a derivative of azaspiro nonanone, which is characterized by the presence of a nitrogen atom in the ring structure. This class of compounds has been the subject of various synthetic efforts due to their potential biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of azaspirocyclic compounds can be achieved through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane derivatives has been described using oxidative cyclizations with Oxone® in formic acid . Similarly, the synthesis of 2-azaspiro[4.6]undec-7-ene rings has been achieved via ring expansion/cyclization/chlorination reactions . Another method involves the condensation of ketene acetals with isoquinolinium salts followed by iodolactonization to yield functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones . Additionally, Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is often elucidated using X-ray crystallography. For example, the X-ray crystal structure of 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] has been disclosed, providing insights into the three-dimensional arrangement of atoms within the molecule . The crystal and molecular structure of other derivatives, such as substituted 5-(2-azaspiro[4.5]dec-1-ylidene)cyclopent-3-ene-1,2-dione, has also been determined .

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with certain azaspiro[4.5]dec-1-enes leads to the formation of cyclopent-3-ene-1,2-dione derivatives . The addition of acrolein to 4-benzamido-3-oxothiophan results in the synthesis of 6-benzoyl-7-hydroxy-2-thia-6-azaspiro[4.4]nonan-4-one through intramolecular aldol condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds, including 2-Benzyl-2-azaspiro[3.5]nonan-7-one, are influenced by their molecular structure. The anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been evaluated, with some derivatives showing potent activity . The lipophilic properties of these compounds have been determined using RP-HPLC methods, which are important for understanding their pharmacokinetic behavior . Additionally, some derivatives have shown antibacterial and antitubercular activities, with their efficacy supported by molecular docking analysis .

properties

IUPAC Name

2-benzyl-2-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14-6-8-15(9-7-14)11-16(12-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMXHNZWUYDLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595438
Record name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203661-65-8
Record name 2-Benzyl-2-azaspiro[3.5]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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